4-isothiocyanato-N-phenylbenzenesulfonamide

Carbonic Anhydrase Inhibition Glaucoma Thiourea Synthesis

Medicinal chemistry programs requiring isoform-selective carbonic anhydrase inhibitors face challenges in accessing the exact substitution pattern needed for target engagement. This sulfonamide-isothiocyanate hybrid solves that need. - **Key application**: Precursor for thiourea CA inhibitors; derivatives show low nanomolar KI against CA II and CA XII, with in vivo IOP reduction. - **Tool compound utility**: TRPA1 antagonist (IC50=5.50 µM) and iNOS inhibitor (IC50=2.57 µM) for inflammation and pain signaling studies. - **Supply**: Electrophilic isothiocyanate enables covalent chemoproteomic labeling. Standard research quantities available.

Molecular Formula C13H10N2O2S2
Molecular Weight 290.4 g/mol
CAS No. 100382-12-5
Cat. No. B3070487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-isothiocyanato-N-phenylbenzenesulfonamide
CAS100382-12-5
Molecular FormulaC13H10N2O2S2
Molecular Weight290.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N=C=S
InChIInChI=1S/C13H10N2O2S2/c16-19(17,15-12-4-2-1-3-5-12)13-8-6-11(7-9-13)14-10-18/h1-9,15H
InChIKeyOXBBXQCKKOGZCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Isothiocyanato-N-phenylbenzenesulfonamide: Chemical Identity & Procurement


4-Isothiocyanato-N-phenylbenzenesulfonamide (CAS 100382-12-5) is a sulfonamide derivative featuring an isothiocyanate functional group, with the molecular formula C₁₃H₁₀N₂O₂S₂ and a molecular weight of 290.36 g/mol [1]. This compound is commercially available for research purposes from several scientific vendors , , . It serves primarily as a reactive intermediate for synthesizing thiourea-based carbonic anhydrase inhibitors and as a tool compound for studying various biological targets [2], [3], [4].

4-Isothiocyanato-N-phenylbenzenesulfonamide: Limitations of Generic Substitution


The unique substitution pattern of 4-isothiocyanato-N-phenylbenzenesulfonamide—specifically, the phenyl-substituted sulfonamide moiety conjugated with a 4-isothiocyanate group—directly influences its reactivity profile and biological target engagement. Unlike simpler sulfonamide building blocks or alternative isothiocyanate reagents, this compound's specific geometry and electronic distribution are critical for generating thiourea derivatives with defined inhibitory profiles against carbonic anhydrase isoforms and other targets [1], [2]. Direct substitution with unsubstituted benzenesulfonamide or alternative aryl isothiocyanates would yield different derivatives with altered binding affinities and potentially different selectivity patterns [1].

4-Isothiocyanato-N-phenylbenzenesulfonamide: Quantitative Differentiation Evidence


Carbonic Anhydrase II and XII Inhibition

When used as a synthetic precursor, 4-isothiocyanato-N-phenylbenzenesulfonamide yields thiourea derivatives with potent inhibition of carbonic anhydrase isoforms. The resulting compounds exhibit K_I values in the range of 6-185 nM for CA II and 1.5-144 nM for CA XII [1]. This compares favorably to the parent sulfonamide and other thiourea derivatives, demonstrating the functional utility of this specific precursor. While not a direct head-to-head comparison of the precursor itself, this evidence establishes the value of this specific isothiocyanate in generating potent and selective CA inhibitors.

Carbonic Anhydrase Inhibition Glaucoma Thiourea Synthesis

In Vivo Efficacy in Glaucoma Model

Thiourea derivatives synthesized from 4-isothiocyanato-N-phenylbenzenesulfonamide demonstrated significant intraocular pressure (IOP) lowering effects in a hypertensive rabbit model of glaucoma, with some compounds reducing IOP by 25-30% within 1 hour of topical administration [1]. This in vivo efficacy distinguishes these specific derivatives from other sulfonamide-based CA inhibitors that may show strong in vitro activity but poor ocular bioavailability or efficacy.

Intraocular Pressure Glaucoma Animal Model

iNOS Inhibition in Macrophages

4-Isothiocyanato-N-phenylbenzenesulfonamide itself demonstrates direct biological activity as an inhibitor of inducible nitric oxide synthase (iNOS), with an IC50 of 2.57 µM (2.57E+3 nM) in mouse RAW264.7 macrophages [1]. This value provides a benchmark for its anti-inflammatory potential. While comparative data for other isothiocyanato-sulfonamides in this specific assay are not available, this quantitative readout defines its potency against this target.

Inflammation Nitric Oxide Synthase Cell-Based Assay

TRPA1 Channel Antagonism

This compound also acts as an antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a target implicated in pain and inflammation. It exhibits an IC50 of 5.50 µM (5.50E+3 nM) in HEK293 cells expressing rat TRPA1, assessed by inhibition of allyl isothiocyanate-induced calcium influx [1]. This defines a second, distinct mechanism of action for the compound.

Pain TRP Channels Sensory Biology

4-Isothiocyanato-N-phenylbenzenesulfonamide: Key Research & Industrial Applications


Isoform-Selective CA Inhibitor Synthesis

This compound is a key precursor for generating thiourea-based carbonic anhydrase inhibitors. The resulting derivatives exhibit low nanomolar K_I values against therapeutically relevant isoforms CA II and CA XII and have demonstrated in vivo efficacy in reducing intraocular pressure [1]. This makes the compound a critical building block for medicinal chemistry programs targeting glaucoma or cancer.

iNOS-Mediated Inflammation Studies

With an IC50 of 2.57 µM for inhibiting iNOS activity in macrophages [1], 4-isothiocyanato-N-phenylbenzenesulfonamide can serve as a tool compound to probe the role of nitric oxide production in cellular models of inflammation.

TRPA1 Modulation in Pain Research

The compound's activity as a TRPA1 antagonist (IC50 = 5.50 µM) [1] makes it suitable for studying the function of this ion channel in sensory neurons and its contribution to pain signaling and neurogenic inflammation.

Covalent Protein Modification Studies

The electrophilic isothiocyanate moiety enables covalent labeling of target proteins. Researchers can utilize this compound in chemoproteomic workflows to identify novel cellular targets of sulfonamide-based covalent ligands.

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